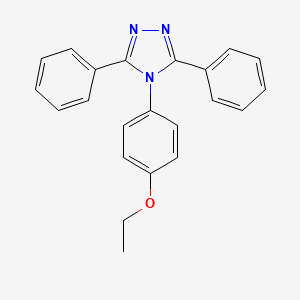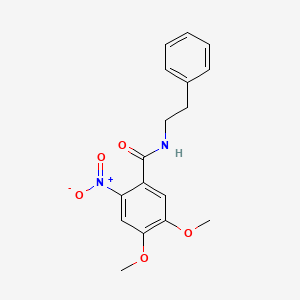
4,5-dimethoxy-2-nitro-N-(2-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dimethoxy-2-nitro-N-(2-phenylethyl)benzamide, also known as N-(2-phenethyl)-4,5-dimethoxy-2-nitrobenzamide (NPD), is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. NPD belongs to the family of substituted amphetamines and has been studied for its effects on the central nervous system.
Mecanismo De Acción
The exact mechanism of action of NPD is not fully understood, but it is believed to act as a dopamine receptor agonist. This means that it can bind to dopamine receptors in the brain and stimulate the release of dopamine, a neurotransmitter that is involved in the regulation of movement, mood, and motivation.
Biochemical and Physiological Effects:
Studies have shown that NPD can increase the levels of dopamine in the brain, which may help to improve motor function and reduce the symptoms of Parkinson's disease. It has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain and protecting neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using NPD in lab experiments is its high potency and selectivity for dopamine receptors, which makes it a useful tool for studying the role of dopamine in the brain. However, its high potency also means that it can have toxic effects at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several areas of future research that could be explored with regards to NPD. One potential avenue is the development of more selective dopamine receptor agonists that can target specific subtypes of dopamine receptors. Another area of interest is the use of NPD in combination with other drugs or therapies to enhance its therapeutic effects and reduce any potential side effects. Finally, further research is needed to fully understand the mechanism of action of NPD and its potential applications in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of NPD involves the reaction of 2-nitro-4,5-dimethoxybenzaldehyde with 2-phenylethylamine in the presence of a reducing agent. The resulting product is then purified through recrystallization to obtain NPD in its pure form.
Aplicaciones Científicas De Investigación
NPD has been extensively studied for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to possess antioxidant and anti-inflammatory properties, which may help to protect neurons from damage and delay the progression of these diseases.
Propiedades
IUPAC Name |
4,5-dimethoxy-2-nitro-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-23-15-10-13(14(19(21)22)11-16(15)24-2)17(20)18-9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRXJBXBOROEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NCCC2=CC=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20974259 |
Source


|
| Record name | 4,5-Dimethoxy-2-nitro-N-(2-phenylethyl)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20974259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5873-58-5 |
Source


|
| Record name | 4,5-Dimethoxy-2-nitro-N-(2-phenylethyl)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20974259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5863735.png)

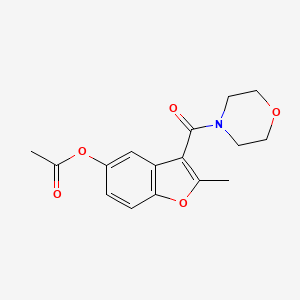
![4,6,8-trimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B5863750.png)
![N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5863757.png)
![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B5863765.png)
![N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B5863771.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5863778.png)
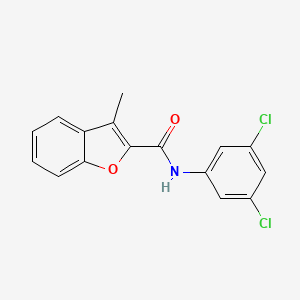

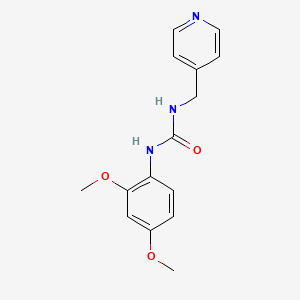
![3-chloro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5863826.png)
